molecular formula C24H30N4O4 B12867720 (2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)

(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)

Cat. No.: B12867720
M. Wt: 438.5 g/mol
InChI Key: DFBWYDFYFULZRK-ROUUACIJSA-N
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Description

(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide) is a chiral biphenyl derivative featuring:

  • A central (R)-configured 6,6'-dimethoxy-[1,1'-biphenyl] backbone.
  • Two (2S)-pyrrolidine-2-carboxamide groups attached symmetrically at the 2,2'-positions.
  • Stereochemical complexity due to the (2S,2'S) configuration of the pyrrolidine moieties and the (R)-axial chirality of the biphenyl core.

This compound’s structural rigidity and electron-donating methoxy groups may enhance its utility in asymmetric catalysis or as a ligand in coordination chemistry.

Properties

Molecular Formula

C24H30N4O4

Molecular Weight

438.5 g/mol

IUPAC Name

(2S)-N-[3-methoxy-2-[2-methoxy-6-[[(2S)-pyrrolidine-2-carbonyl]amino]phenyl]phenyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C24H30N4O4/c1-31-19-11-3-7-15(27-23(29)17-9-5-13-25-17)21(19)22-16(8-4-12-20(22)32-2)28-24(30)18-10-6-14-26-18/h3-4,7-8,11-12,17-18,25-26H,5-6,9-10,13-14H2,1-2H3,(H,27,29)(H,28,30)/t17-,18-/m0/s1

InChI Key

DFBWYDFYFULZRK-ROUUACIJSA-N

Isomeric SMILES

COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H]4CCCN4

Canonical SMILES

COC1=CC=CC(=C1C2=C(C=CC=C2OC)NC(=O)C3CCCN3)NC(=O)C4CCCN4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) typically involves several key steps:

  • Formation of the Biphenyl Core: : The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound. The reaction is usually catalyzed by palladium complexes under basic conditions.

  • Introduction of Dimethoxy Groups: : The dimethoxy groups are introduced via electrophilic aromatic substitution, using methoxy-containing reagents such as dimethyl sulfate or methanol in the presence of a strong acid catalyst.

  • Attachment of Pyrrolidine-2-carboxamide Moieties: : The final step involves the coupling of the biphenyl core with pyrrolidine-2-carboxamide units. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the amide bonds, potentially converting them to amines under strong reducing conditions.

  • Substitution: : The biphenyl core can participate in various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are typically used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study protein-ligand interactions, given its potential to form stable complexes with various biomolecules.

Medicine

Medically, the compound may exhibit pharmacological activities such as anti-inflammatory or anticancer properties, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, the compound could be utilized in the development of advanced materials, such as polymers or coatings, due to its structural rigidity and functional versatility.

Mechanism of Action

The mechanism of action of (2S,2’S)-N,N’-(®-6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(pyrrolidine-2-carboxamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl core provides a rigid scaffold that can fit into binding pockets, while the pyrrolidine-2-carboxamide moieties can form hydrogen bonds and other interactions with the target. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Biphenyl Derivatives with Phosphine Oxide Substituents

The phosphine oxide derivative L4 (from ), (S)-(6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-dimethylphenyl)phosphine oxide) , shares the same 6,6'-dimethoxy-biphenyl backbone but replaces pyrrolidine carboxamides with bulky phosphine oxide groups. Key differences include:

  • Electronic Properties : Phosphine oxides are strong π-acceptors, whereas the carboxamide groups in the target compound are electron-rich due to lone pairs on nitrogen and oxygen.
  • Synthesis : L4 is synthesized via oxidation of a phosphine precursor with H₂O₂, while the target compound likely requires amide coupling or stereoselective synthesis .
Table 1: Comparison with Phosphine Oxide Derivatives
Property Target Compound L4 (Phosphine Oxide Derivative)
Backbone 6,6'-Dimethoxy-biphenyl (R-configuration) 6,6'-Dimethoxy-biphenyl (S-configuration)
Substituents Pyrrolidine carboxamides Bis(3,5-dimethylphenyl)phosphine oxide
Electronic Nature Electron-donating (amide N/O) π-Accepting (phosphine oxide)
Steric Bulk Moderate High
Synthesis Method Amide coupling/stereoselective routes Oxidation of phosphine with H₂O₂

Bipyridine-Based Ligands

2,2'-Bipyridine (bpy) derivatives () differ in their nitrogen-rich aromatic backbones but share applications in catalysis and coordination chemistry:

  • Coordination Chemistry: Bpy derivatives (e.g., 6,6'-diethoxy-2,2'-bipyridine) form stable complexes with transition metals (e.g., Ru, Ir) due to their chelating N-donor sites. In contrast, the target compound’s amide groups may act as weaker donors, favoring interactions with softer metals or organocatalytic roles .
  • Substituent Effects : Methoxy groups in the target compound enhance solubility and electron density, analogous to ethoxy/propoxy substituents in bipyridines. However, bipyridines’ planar geometry enables π-stacking, whereas the biphenyl backbone in the target compound introduces torsional strain .
Table 2: Comparison with Bipyridine Derivatives
Property Target Compound 6,6'-Diethoxy-2,2'-bipyridine
Core Structure Biphenyl with axial chirality Bipyridine (planar, aromatic)
Donor Sites Amide N/O Pyridine N
Metal Affinity Moderate (soft metals) High (transition metals)
Solubility Modifiers 6,6'-Dimethoxy 6,6'-Diethoxy
Applications Asymmetric catalysis, organocatalysis Photocatalysis, OLEDs

Pyrrolidine Carboxamide Derivatives

Compounds like (S)-N-[(1S)-1-(Hydroxydiphenylmethyl)-3-methylbutyl]-L-prolinamide () share the pyrrolidine carboxamide motif but lack the biphenyl backbone. Key distinctions include:

  • Biological Relevance : Singh’s Catalyst () is used in asymmetric hydrogenation, leveraging its stereocenters and hydroxyl group for substrate recognition. The target compound’s biphenyl core may instead facilitate π-π interactions in catalytic or supramolecular contexts.
  • Synthetic Complexity : The target compound’s axial chirality and bis-amide linkages require precise stereochemical control, whereas Singh’s Catalyst relies on a single prolinamide unit .

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